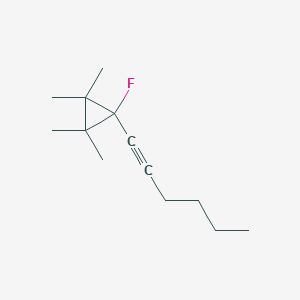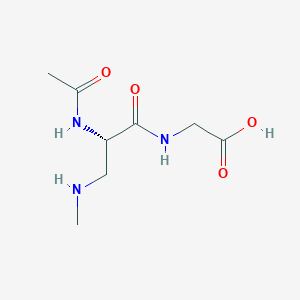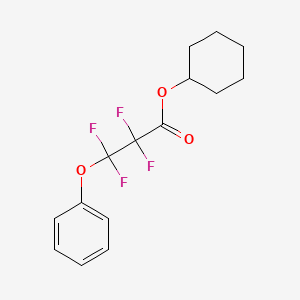![molecular formula C14H11ClN2 B12591137 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine CAS No. 874126-30-4](/img/structure/B12591137.png)
2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyrrole ring, and a chlorophenyl group attached at the second position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with methylhydrazine can form an intermediate hydrazone, which upon cyclization with a suitable reagent, yields the desired pyrrolo[1,2-b]pyridazine core .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical parameters that are finely tuned to achieve optimal results .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For instance, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-b]pyridazine: Shares a similar core structure but with different substituents, leading to varied biological activities.
Pyridazine: A simpler analog with a pyridazine ring, used in various pharmaceutical applications.
Pyrrolo[1,2-a]pyrimidine: Another related compound with a fused pyrimidine ring, known for its diverse biological activities.
Uniqueness: 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine stands out due to its unique combination of a chlorophenyl group and a methyl group on the pyrrolo[1,2-b]pyridazine core. This specific arrangement imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
874126-30-4 |
|---|---|
Formule moléculaire |
C14H11ClN2 |
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C14H11ClN2/c1-10-2-7-13-8-9-14(16-17(10)13)11-3-5-12(15)6-4-11/h2-9H,1H3 |
Clé InChI |
LTAFNWSVFAVIIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C2N1N=C(C=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12591058.png)
![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)





![2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide](/img/structure/B12591118.png)

![Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one](/img/structure/B12591124.png)
![Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]-](/img/structure/B12591125.png)
![4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate](/img/structure/B12591129.png)
![2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane](/img/structure/B12591134.png)

